molecular formula C13H17NO3 B6592334 benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate CAS No. 1932090-03-3

benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate

Cat. No.: B6592334
CAS No.: 1932090-03-3
M. Wt: 235.28 g/mol
InChI Key: BOLLUGKKOBOJGH-NWDGAFQWSA-N
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Description

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate typically involves the protection of amines using carbamate groups. One common method is the use of the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat . Another method involves the use of the carboxybenzyl (CBz) group, which can be removed using catalytic hydrogenation (Pd-C, H2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of carbamate synthesis, such as the use of protecting groups and catalytic hydrogenation, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.

    Industry: Used in the synthesis of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as a protecting group for amines, preventing unwanted reactions during chemical synthesis . The exact molecular targets and pathways involved in its biological and medicinal applications are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler carbamate compound with similar protecting group properties.

    t-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removed with strong acid or heat.

    Carboxybenzyl (CBz) carbamate: A protecting group removed using catalytic hydrogenation.

Uniqueness

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate is unique due to its specific structure, which includes a cyclopentyl ring and a hydroxy group

Properties

IUPAC Name

benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLLUGKKOBOJGH-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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